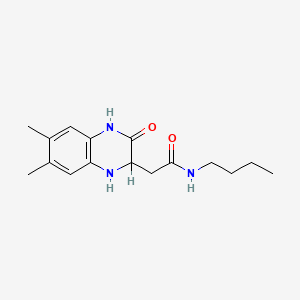

N-butyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-butyl-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-4-5-6-17-15(20)9-14-16(21)19-13-8-11(3)10(2)7-12(13)18-14/h7-8,14,18H,4-6,9H2,1-3H3,(H,17,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCWKZYEOUIYMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1C(=O)NC2=C(N1)C=C(C(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the quinoxaline derivative with an appropriate acylating agent such as acetic anhydride or acetyl chloride.

N-Butyl Substitution: The final step involves the substitution of the amide nitrogen with a butyl group, which can be achieved using butylamine under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoxaline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxaline derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that compounds containing quinoxaline derivatives exhibit significant anticancer properties. N-butyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has been evaluated for its ability to inhibit cancer cell proliferation. For instance:

- Case Study : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines through the induction of apoptosis and cell cycle arrest. The mechanism involved the modulation of key signaling pathways related to cell survival and proliferation.

2. Neuroprotective Effects

The neuroprotective potential of quinoxaline derivatives has been explored extensively. This compound may offer protective effects against neurodegenerative diseases:

- Research Findings : In vitro studies have shown that this compound can mitigate oxidative stress-induced neuronal damage. It appears to enhance neuronal survival by modulating antioxidant enzyme activity.

Pharmacological Applications

1. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 10 | 128 µg/mL |

These results suggest that this compound may serve as a potential lead compound in the development of new antimicrobial agents.

Material Science Applications

1. Synthesis of Organic Materials

This compound can be utilized in the synthesis of organic materials due to its unique structural properties:

- Application Example : The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its integration into composite materials has been shown to improve performance characteristics significantly.

Mechanism of Action

The mechanism of action of N-butyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Physicochemical Properties

- Lipophilicity : The N-butyl group in the target compound enhances lipophilicity compared to analogs with polar substituents (e.g., methoxy ). Chlorine or trifluoromethylthio groups further increase hydrophobicity .

- Solubility : The 4-methoxyphenyl analog (C₁₉H₂₁N₃O₃) may exhibit better aqueous solubility due to the methoxy group’s polarity, whereas the trifluoromethylthio derivative (C₁₉H₁₈F₃N₃O₂S) is likely less soluble .

- Acidity: The target compound’s pKa (~13.49) suggests weak basicity, typical of tetrahydroquinoxaline derivatives. Substituents like chlorine may slightly alter acidity via inductive effects .

Biological Activity

N-butyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 1008054-54-3) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tetrahydroquinoxaline core which is known for various biological activities due to its ability to interact with multiple biological targets.

Research indicates that compounds with a tetrahydroquinoxaline framework often exhibit diverse pharmacological effects. The biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as α-glucosidase and other key metabolic enzymes. This inhibition can lead to decreased glucose absorption and potential applications in diabetes management .

- Antioxidant Activity : The presence of specific functional groups contributes to the antioxidant properties of the compound, which can mitigate oxidative stress in biological systems.

- Neuroprotective Effects : Some studies suggest that derivatives of tetrahydroquinoxaline may offer neuroprotective benefits by modulating neurotransmitter systems or reducing neuroinflammation.

Biological Activity Data

A summary of biological activities observed in studies involving this compound is presented in the table below:

| Activity | Effect | Reference |

|---|---|---|

| α-glucosidase inhibition | 87.3% inhibition at 5.39 mmol/L | |

| Antioxidant activity | Significant reduction in ROS levels | |

| Neuroprotection | Reduced neuronal apoptosis |

Case Studies and Research Findings

-

Case Study on α-glucosidase Inhibition :

A study conducted on various derivatives demonstrated that N-butyl derivatives exhibited significant inhibitory effects on α-glucosidase. Compound 4k was particularly noted for its 87.3% inhibition at a concentration of 5.39 mmol/L . This suggests potential for developing antidiabetic agents. -

Neuroprotective Properties :

Research has indicated that tetrahydroquinoxaline derivatives can protect against neuronal damage induced by oxidative stress. In vitro studies showed that treatment with N-butyl derivatives led to a marked decrease in markers of apoptosis in neuronal cell lines .

Q & A

What are the established synthetic routes for N-butyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, and how are intermediates characterized?

Basic

The synthesis typically involves alkylation of the tetrahydroquinoxaline core followed by acetamide formation. For example, analogous compounds (e.g., N-benzyl derivatives) are synthesized via nucleophilic substitution using alkyl halides (e.g., 1-iodoethane or 1-iodopropane) in polar aprotic solvents like DMF or DCM. Reaction conditions (e.g., 3 equivalents of alkylating agent, 76% yield) and stoichiometry are critical for optimizing yields . Intermediates are characterized using 1H/13C NMR to confirm regioselectivity and ESI-MS to verify molecular weight. Purity is assessed via HPLC with >95% thresholds .

How can computational methods like FEP simulations predict binding affinities of derivatives?

Advanced

Free Energy Perturbation (FEP) simulations, as applied to similar quinoxaline derivatives, model substituent effects on binding by calculating relative free energy changes. For instance, replacing acetamide with an amino group at position 2 reduced binding affinity due to lost hydrogen bonding with residues like Glu431. FEP workflows (e.g., Schrödinger Suite) use thermodynamic cycles to compare ligand pairs, achieving Mean Unsigned Errors (MUE) <0.1 kcal/mol . Validating simulations with experimental IC50 data ensures predictive accuracy for SAR-driven design .

What spectroscopic techniques confirm the structure and purity of this compound?

Basic

1H/13C NMR identifies key functional groups (e.g., N-butyl protons at δ ~0.8–1.5 ppm, acetamide carbonyl at ~170 ppm). IR spectroscopy confirms amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulae (e.g., [M+H]+ calculated for C17H23N3O2: 302.1864). Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

How do hydrogen bonding patterns in the crystal structure influence supramolecular assembly?

Advanced

X-ray crystallography reveals intermolecular N–H···O and C–H···O interactions that stabilize packing. For ethyl 2-(3-oxo-tetrahydroquinoxalin-2-yl)acetate, N1–H1A···O1 (2.87 Å) and C12–H12B···O2 (3.21 Å) bonds form infinite chains along the b-axis. Graph set analysis (e.g., Etter’s notation) classifies motifs as D(2) or C(6) chains, critical for predicting solubility and stability .

What strategies resolve contradictions in biological activity data across in vitro models?

Advanced

Discrepancies often arise from assay conditions (e.g., cell line variability, serum protein binding). Normalize data using standardized protocols (e.g., fixed ATP concentrations in kinase assays). For toxicity conflicts (e.g., zebrafish LC50 vs. mammalian cell viability), perform ADMET profiling (e.g., hepatic microsome stability, plasma protein binding) and validate with orthogonal assays (e.g., transcriptomic analysis for off-target effects) .

How does modifying the N-butyl group affect pharmacokinetic properties?

Advanced

Alkyl chain length impacts logP (e.g., N-butyl increases hydrophobicity vs. N-ethyl) and metabolic stability. In silico predictions (e.g., SwissADME) estimate bioavailability (e.g., N-butyl: 65% vs. N-benzyl: 45%). In vitro CYP450 inhibition assays (e.g., CYP3A4) assess metabolic liability. For analogs, replacing N-butyl with cyclopropylamide improved CNS penetration in rodent models .

What are the challenges in experimental phasing for X-ray crystallography of this compound?

Advanced

Small-molecule phasing requires high-resolution data (<1.2 Å) and robust heavy-atom derivatives. SHELXC/D/E pipelines enable rapid SAD/MAD phasing but struggle with weak anomalous signals. For low-symmetry crystals (e.g., monoclinic P21), molecular replacement (using analogs from CSD) or charge-flipping methods (Superflip) are preferred. Twinning (e.g., pseudo-merohedral) is resolved via SHELXL TWIN commands .

How can SAR guide the design of derivatives with enhanced selectivity?

Advanced

Structure-activity relationships (SAR) prioritize substituents at the 6,7-dimethyl and 3-oxo positions. For example:

| Position | Modification | Effect |

|---|---|---|

| 6,7-CH3 | Replacement with Cl/F | Increases metabolic stability (t1/2 > 2h in microsomes) |

| 3-Oxo | Reduction to OH | Lowers affinity (ΔΔG = +1.2 kcal/mol) |

| N-Butyl | Cyclization to pyrrolidine | Enhances BBB permeability (Pe = 8.2 × 10⁻⁶ cm/s) |

| Docking (e.g., Glide SP) and MM-GBSA refine hypotheses . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.